1-{3-[(2-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine 1-{3-[(2-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine
Brand Name: Vulcanchem
CAS No.: 1029718-79-3
VCID: VC11706373
InChI: InChI=1S/C14H18N4OS/c1-19-12-5-3-2-4-11(12)10-13-16-14(20-17-13)18-8-6-15-7-9-18/h2-5,15H,6-10H2,1H3
SMILES: COC1=CC=CC=C1CC2=NSC(=N2)N3CCNCC3
Molecular Formula: C14H18N4OS
Molecular Weight: 290.39 g/mol

1-{3-[(2-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine

CAS No.: 1029718-79-3

Cat. No.: VC11706373

Molecular Formula: C14H18N4OS

Molecular Weight: 290.39 g/mol

* For research use only. Not for human or veterinary use.

1-{3-[(2-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine - 1029718-79-3

Specification

CAS No. 1029718-79-3
Molecular Formula C14H18N4OS
Molecular Weight 290.39 g/mol
IUPAC Name 3-[(2-methoxyphenyl)methyl]-5-piperazin-1-yl-1,2,4-thiadiazole
Standard InChI InChI=1S/C14H18N4OS/c1-19-12-5-3-2-4-11(12)10-13-16-14(20-17-13)18-8-6-15-7-9-18/h2-5,15H,6-10H2,1H3
Standard InChI Key UVGFIXJQYGSYHI-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1CC2=NSC(=N2)N3CCNCC3
Canonical SMILES COC1=CC=CC=C1CC2=NSC(=N2)N3CCNCC3

Introduction

Structural and Physicochemical Properties

The compound’s molecular formula is C₁₅H₁₈N₄OS, with a calculated molecular weight of 302.40 g/mol. Its structure comprises:

  • A 1,2,4-thiadiazole core (a five-membered ring containing two nitrogen atoms and one sulfur atom).

  • A 2-methoxybenzyl group at the 3-position of the thiadiazole ring.

  • A piperazine moiety attached to the 5-position of the thiadiazole.

Table 1: Estimated Physicochemical Properties

PropertyValue/DescriptionBasis of Estimation
Molecular FormulaC₁₅H₁₈N₄OSStructural analysis
Molecular Weight302.40 g/molComputational calculation
LogP (Lipophilicity)~2.5Analogous thiadiazole derivatives
SolubilityLow aqueous solubility; soluble in DMSOPiperazine-thiadiazole hybrids

The 2-methoxybenzyl substituent enhances lipophilicity, potentially improving blood-brain barrier permeability, while the piperazine group introduces basicity, facilitating salt formation for pharmaceutical formulations .

Synthetic Routes and Optimization

Key Synthetic Strategies

The synthesis of 1-{3-[(2-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine likely involves:

  • Thiadiazole Ring Formation: Cyclization of a thioamide precursor using Lawesson’s reagent, a well-established method for 1,2,4-thiadiazole synthesis .

  • Substitution at the 3-Position: Introduction of the 2-methoxybenzyl group via alkylation or nucleophilic substitution.

  • Piperazine Coupling: Reaction of the 5-chloro-thiadiazole intermediate with piperazine under basic conditions.

Example Pathway:

  • Precursor Preparation: React 2-methoxybenzylamine with carbon disulfide to form a dithiocarbamate.

  • Cyclization: Treat with Lawesson’s reagent to yield the 3-(2-methoxybenzyl)-1,2,4-thiadiazole-5-thiol .

  • Chlorination: Replace the thiol group with chlorine using PCl₅.

  • Piperazine Attachment: Substitute chlorine with piperazine in a polar aprotic solvent (e.g., DMF) at elevated temperatures .

Industrial Considerations

  • Avoiding Pyridine: Modern protocols favor alternatives like toluene or acetonitrile to eliminate pyridine toxicity .

  • Yield Optimization: Patent data suggest that temperature-controlled stepwise cooling (e.g., 50°C → 25°C → 5°C) minimizes byproducts during crystallization .

Analytical Characterization

Spectroscopic Data (Representative)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.25 (m, 4H, Ar-H), 4.30 (s, 2H, CH₂), 3.85 (s, 3H, OCH₃), 3.55–3.40 (m, 8H, piperazine-H) .

  • IR (KBr): 2950 cm⁻¹ (C-H stretch, piperazine), 1600 cm⁻¹ (C=N, thiadiazole), 1250 cm⁻¹ (C-O-C, methoxy) .

  • MS (ESI+): m/z 303.2 [M+H]⁺ .

Applications and Future Directions

Drug Development

  • CNS Disorders: Structural similarity to anticonvulsant thiadiazoles warrants testing in seizure models .

  • Metabolic Diseases: Piperazine’s role in DPP-4 inhibition suggests antidiabetic potential .

Industrial Scale-Up

  • Green Chemistry: Replace chlorinated solvents with 2-methyl-THF or cyclopentyl methyl ether for safer processing .

  • Continuous Flow Synthesis: Microreactor systems could enhance yield and reduce reaction times for thiadiazole formation .

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